

Application Notes and Protocols for the Synthesis of Exatecan

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Compound of Interest

Compound Name: Exatecan Intermediate 5

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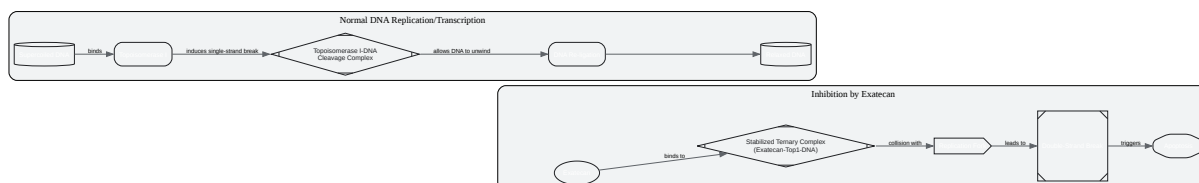
Introduction

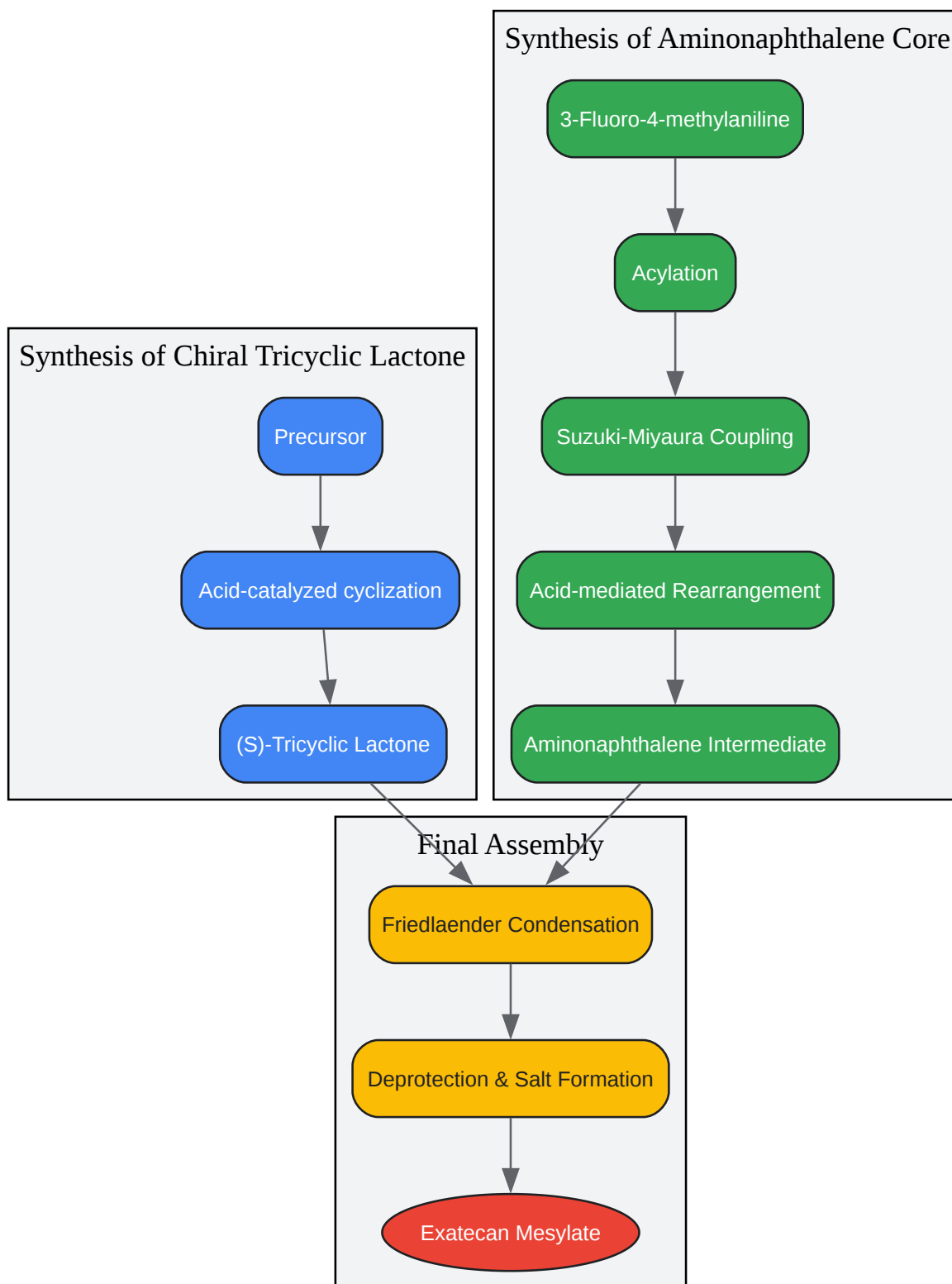
Exatecan ((1S,9S)-1-amino-9-ethyl-5-fluoro-2,3-dihydro-9-hydroxy-4-methyl-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13(9H,15H)-dione), also known as DX-8951f, is a potent, semi-synthetic, water-soluble camptothecin analogue. It is a topoisomerase I inhibitor, a class of anti-cancer agents that exert their cytotoxic effects by trapping the enzyme topoisomerase I on DNA, leading to DNA damage and apoptosis in cancer cells. Exatecan has demonstrated significant antitumor activity and is a critical component as the cytotoxic payload in the antibody-drug conjugate (ADC), Trastuzumab deruxtecan.

This document provides detailed application notes and protocols for the synthesis of Exatecan, covering both linear and convergent synthetic strategies.

Mechanism of Action: Topoisomerase I Inhibition

Exatecan's primary mechanism of action involves the inhibition of topoisomerase I, a crucial enzyme responsible for relaxing DNA supercoiling during replication and transcription. Exatecan intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to an accumulation of single-strand breaks, which are converted to double-strand breaks upon the arrival of the replication fork, ultimately triggering apoptosis.





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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com